KB130015 (KB) is a synthetic compound derived from amiodarone []. It is classified as a benzofuran derivative and shows potential as an antiarrhythmic agent []. KB is specifically designed to maintain the therapeutic benefits of amiodarone while minimizing its known side effects [, , ]. This compound plays a significant role in scientific research, particularly in cardiovascular pharmacology and electrophysiology, serving as a valuable tool to investigate cardiac ion channel function and potential therapeutic interventions for cardiac arrhythmias [, , , ].
The compound is synthesized as a derivative of amiodarone, which is used primarily for treating cardiac arrhythmias. The structural modifications in KB130015 aim to enhance its pharmacological properties while retaining the core benefits of amiodarone. The compound is classified as a potassium channel activator, specifically targeting large-conductance calcium-activated potassium channels (BK channels), which play a significant role in vascular smooth muscle relaxation and cardiac function .
The synthesis of 2-Methyl-3-(3,5-diiodo-4-carboxymethoxybenzyl)benzofuran typically involves several key steps:
These steps require careful control of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity.
The molecular structure of 2-Methyl-3-(3,5-diiodo-4-carboxymethoxybenzyl)benzofuran can be described as follows:
The presence of bulky iodine atoms significantly influences the electronic properties and steric hindrance around the reactive sites of the molecule, potentially affecting its binding affinity to potassium channels .
2-Methyl-3-(3,5-diiodo-4-carboxymethoxybenzyl)benzofuran participates in various chemical reactions:
These reactions are essential for developing analogs with improved efficacy or reduced side effects.
The mechanism of action for 2-Methyl-3-(3,5-diiodo-4-carboxymethoxybenzyl)benzofuran primarily involves its interaction with potassium channels:
These actions contribute to its potential therapeutic effects in managing arrhythmias and other cardiovascular conditions.
The physical and chemical properties of 2-Methyl-3-(3,5-diiodo-4-carboxymethoxybenzyl)benzofuran include:
These properties are crucial for determining its formulation in pharmaceutical applications .
2-Methyl-3-(3,5-diiodo-4-carboxymethoxybenzyl)benzofuran has several significant applications:
Benzofuran derivatives have long been recognized as privileged scaffolds in medicinal chemistry due to their structural versatility and broad bioactivity profiles. These heterocyclic compounds exhibit intrinsic electronic properties that facilitate interactions with diverse biological targets, particularly ion channels and nuclear receptors. The antiarrhythmic drug amiodarone (a benzofuran derivative containing iodine) exemplifies this potential, demonstrating potent class III electrophysiological effects through blockade of potassium channels like hERG (human Ether-à-go-go-Related Gene). However, its clinical utility is severely limited by extra-cardiac toxicity, including thyroid dysfunction, pulmonary fibrosis, and hepatotoxicity linked to its high iodine content and accumulation in tissues [2] [8]. This historical challenge catalyzed efforts to design novel benzofuran-based antiarrhythmics retaining therapeutic efficacy while mitigating adverse effects. Early structure-activity relationship (SAR) studies identified the benzyl-benzofuran core as critical for channel modulation, prompting strategic modifications such as deiodination, side chain optimization, and introduction of carboxylic acid moieties to improve target selectivity and pharmacokinetic profiles [8] [9].
Table 1: Evolution of Key Benzofuran-Based Antiarrhythmic Agents
Compound | Key Structural Features | Primary Ion Channel Target | Clinical Limitations |
---|---|---|---|
Amiodarone | Iodinated benzofuran, ethyl-benzyl side chain | Multi-channel blocker (K⁺, Na⁺, Ca²⁺) | Thyroid toxicity, pulmonary fibrosis, hepatotoxicity |
KB130015 | Diiodinated benzofuran, carboxymethoxybenzyl group | Multi-target modulator (BK, hERG, Naᵥ) | Under investigation (improved preclinical safety) |
Dronedarone | Non-iodinated benzofuran, methanesulfonyl group | Multi-channel blocker | Reduced thyroid toxicity; limited efficacy |
The development of 2-Methyl-3-(3,5-diiodo-4-carboxymethoxybenzyl)benzofuran (KB130015) stemmed from a deliberate strategy to dissociate amiodarone’s antiarrhythmic actions from its off-target toxicity. Retaining only two iodine atoms (at positions 3 and 5 on the terminal phenyl ring) reduced the risk of thyroid disruption while preserving molecular recognition elements for ion channels. Crucially, replacing amiodarone’s diethylaminoethoxy side chain with a carboxymethoxy group (–OCH₂COOH) enhanced polarity, potentially reducing tissue accumulation and improving metabolic clearance. This modification also introduced a negative charge at physiological pH, facilitating interaction with voltage-sensing domains (VSDs) or pore-lining residues in cation channels. Molecular modeling indicated the carboxymethoxybenzyl moiety could engage polar residues within the S4-S5 linker or RCK1 domains of BK channels, or the S6 helix in hERG, enabling differentiated modulation compared to pure blockers like amiodarone or E4031 [2] [9] [10]. Pharmacological characterization confirmed KB130015 acts as a thyroid hormone receptor antagonist (IC₅₀: ThRα1 = 4.5 μM; ThRβ1 = 5.1 μM), mitigating amiodarone-like thyrotoxicity [9].
KB130015 represents a pharmacological breakthrough by demonstrating dual-targeted activation of structurally distinct potassium channels (BK and hERG), contrasting with classical antiarrhythmics that primarily induce channel blockade.
BK Channel Activation: Electrophysiological studies reveal KB130015 shifts the voltage dependence of BKα (hSlo1) channel activation by approximately –60 mV at 3 μM intracellular Ca²⁺, significantly lowering the energy barrier for pore opening. This effect is dramatically amplified in channels incorporating regulatory β1 subunits (shift of –90 mV), highlighting subunit-dependent pharmacology. Activation occurs independent of intracellular Ca²⁺ concentration and is non-additive with the canonical BK opener NS1619, suggesting shared or overlapping binding sites. The EC₅₀ for BK activation is 20 μM (Hill coefficient = 2.8), indicating positive cooperativity. Functionally, this translates to vasorelaxation of porcine pulmonary arteries (EC₅₀ = 43 μM) inhibitable by tetraethylammonium (TEA), confirming physiological relevance [4] [10].
hERG Channel Modulation: KB130015 exhibits a unique bimodal effect on hERG1 channels. At depolarized potentials, it shows mild block, typical of class III agents. However, at resting potentials, it accelerates activation kinetics (~4-fold) and shifts the voltage dependence of activation by –16 mV, effectively facilitating channel opening. This activation is mediated via cytosolic binding and functionally competes with pore blockers like E4031, sertindole, and amiodarone itself. Synergy with the activator mallotoxin suggests multiple activator sites exist within the hERG pore, offering novel avenues for correcting dysfunctional channel gating in LQTS-2 mutations [5] [7].
Table 2: Potassium Channel Modulatory Profile of KB130015
Channel Type | Effect | EC₅₀ / Potency | Key Mechanism | Functional Consequence |
---|---|---|---|---|
BK (hSlo1 α alone) | Activation | 20 μM | Leftward shift in Po/V curve (–60 mV) | Smooth muscle hyperpolarization & relaxation |
BK (α + β1) | Enhanced Activation | < 20 μM | Larger leftward shift in Po/V curve (–90 mV) | Potentiated vasodilation |
hERG1 | Activation at negative Vm; Block at positive Vm | 12 μM (Activation) | Accelerated activation; –16 mV V1/2 shift | Antiarrhythmic without prolonging APD |
Furthermore, KB130015 modulates cardiac sodium (Naᵥ) channels, slowing inactivation kinetics and increasing late INa. This elevates intracellular Na⁺, subsequently enhancing Ca²⁺ influx via reverse-mode Na⁺/Ca²⁺ exchange (NCX), ultimately augmenting sarcoplasmic reticulum (SR) Ca²⁺ load and myocardial contractility without triggering arrhythmogenic afterdepolarizations. This contrasts sharply with pure Na⁺ channel blockers or openers, highlighting its nuanced electrophysiological profile [3] [6].
Table 3: Comparison of Ion Channel Effects Between Amiodarone and KB130015
Ion Channel / Current | Amiodarone Effect | KB130015 Effect | Functional Implication for KB130015 |
---|---|---|---|
hERG / IKr | Potent Blockade | Bimodal: Activation (Rest); Block (Depol) | Reduced pro-arrhythmic risk; Potential LQTS therapy |
BK | Negligible or Weak Block | Potent Activation | Vasodilation; Potential in hypertension/PAH |
Nav1.5 / INa | Use-Dependent Block | Slowed Inactivation → ↑ Late INa | Mild positive inotropy without EADs |
LTCC / ICaL | Block | Mild Block (~20%) | Counteracts Ca²⁺ overload from ↑ [Na⁺]i |
Thyroid Hormone Receptors | Agonist/Antagonist (Toxic) | Antagonist (IC₅₀ ~4-5 μM) | Reduced thyrotoxic potential |
This multi-target profile—simultaneously activating repolarizing K⁺ currents (BK, hERG), modulating Na⁺ channel gating, and antagonizing thyroid receptors—positions KB130015 as a paradigm-shifting scaffold. It demonstrates that careful structural refinement of benzofuran-based antiarrhythmics can yield compounds with novel mechanisms beyond simple channel blockade, potentially offering safer and more effective therapeutic options for cardiac arrhythmias, hypertension, and vascular disorders [2] [4] [7].
Compounds Mentioned:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1